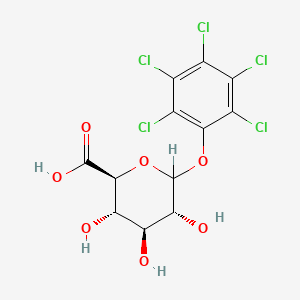
Pentachlorophenol glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachlorophenol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C12H9Cl5O7 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Toxicological Studies
Pentachlorophenol glucuronide is primarily studied for its role in the metabolism and detoxification of pentachlorophenol. The compound undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid, facilitating its excretion through urine. Studies indicate that a substantial percentage of pentachlorophenol is excreted as glucuronide conjugates in various animal models, including rats and mice .
Key Findings:
- In rats, approximately 50% of the administered pentachlorophenol dose is excreted as glucuronide and sulfate conjugates .
- The presence of this compound in urine serves as a biomarker for exposure to pentachlorophenol, aiding in epidemiological studies related to occupational exposure and environmental contamination .
Environmental Monitoring
This compound has applications in environmental science, particularly in monitoring pollution levels. Its detection in aquatic organisms, such as goldfish, indicates the bioaccumulation of pentachlorophenol and its metabolites in ecosystems . This information is vital for assessing the ecological impact of pentachlorophenol usage and for regulatory purposes.
Detection Methods:
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound levels in biological samples and environmental matrices .
Pharmacokinetics and Safety Assessment
Understanding the pharmacokinetics of this compound contributes to safety assessments regarding human exposure. Research indicates that the rate of conjugation to glucuronides varies between species, which has implications for risk assessment in humans compared to animal models .
Comparative Pharmacokinetics:
| Species | Percentage Excreted as Glucuronide |
|---|---|
| Rats | 50% |
| Mice | 50% |
| Humans | Lower conjugation rate compared to rats |
Potential Therapeutic Implications
While primarily studied for its toxicological implications, there is emerging interest in the potential therapeutic applications of compounds related to this compound. The understanding of its metabolic pathways may inform drug development strategies targeting similar pathways in human metabolism.
Research Directions:
- Investigating how modulation of glucuronidation affects the pharmacodynamics and toxicity profiles of chlorinated compounds.
- Exploring potential protective mechanisms against toxic effects through enhanced glucuronidation processes.
Case Studies
Case Study 1: Occupational Exposure Assessment
A study involving workers exposed to pentachlorophenol revealed elevated levels of this compound in urine, correlating with occupational exposure levels. This finding supports the use of urinary metabolites as biomarkers for assessing exposure risks in industrial settings .
Case Study 2: Environmental Impact Analysis
In an ecological study, the presence of this compound was monitored in aquatic environments affected by agricultural runoff. This study highlighted the importance of tracking metabolites to understand the long-term impacts of pesticide use on aquatic life .
属性
CAS 编号 |
25631-33-8 |
|---|---|
分子式 |
C12H9Cl5O7 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |
InChI 键 |
KYVJLPHWVYWVPT-YEVASNGESA-N |
SMILES |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
手性 SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
规范 SMILES |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
同义词 |
pentachlorophenol glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















